DBCO-PEG6-amine (TFA)
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Overview
Description
DBCO-PEG6-amine (TFA) is a polyethylene glycol-based compound that serves as a PROTAC linker. It is widely used in click chemistry due to its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is particularly valuable in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are emerging as a promising approach for targeted therapy drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
DBCO-PEG6-amine (TFA) is synthesized through a series of chemical reactions involving the attachment of a dibenzocyclooctyne (DBCO) group to a polyethylene glycol (PEG) chain, which is then functionalized with an amine group. The synthesis typically involves the following steps:
Activation of PEG Chain: The PEG chain is activated using a suitable reagent, such as tosyl chloride, to introduce a reactive group.
Attachment of DBCO Group: The activated PEG chain is then reacted with a dibenzocyclooctyne derivative to attach the DBCO group.
Functionalization with Amine Group:
Industrial Production Methods
The industrial production of DBCO-PEG6-amine (TFA) follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in large batches and purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG6-amine (TFA) undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The DBCO group readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules.
Substitution Reactions: The amine group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide bonds.
Common Reagents and Conditions
Major Products Formed
The major products formed from reactions involving DBCO-PEG6-amine (TFA) include stable triazole linkages (from SPAAC reactions) and amide bonds (from substitution reactions with carboxylic acids and NHS esters) .
Scientific Research Applications
DBCO-PEG6-amine (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other complex molecules.
Biology: Facilitates the labeling and tracking of biomolecules in biological systems through click chemistry.
Medicine: Plays a crucial role in the development of targeted therapy drugs, particularly in cancer research.
Industry: Employed in the production of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of DBCO-PEG6-amine (TFA) primarily involves its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The DBCO group reacts with azide-containing molecules to form stable triazole linkages, enabling the conjugation of various biomolecules and drugs . This mechanism is particularly useful in the synthesis of PROTACs, where the compound acts as a linker to bring together a target protein and an E3 ligase, leading to the targeted degradation of the protein .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-amine: Similar to DBCO-PEG6-amine (TFA) but with a shorter PEG chain, resulting in different solubility and reactivity properties.
DBCO-PEG8-amine: Contains a longer PEG chain, which may enhance solubility and flexibility in certain applications.
DBCO-NHS ester: Lacks the amine group but contains an NHS ester, making it suitable for different types of conjugation reactions.
Uniqueness
DBCO-PEG6-amine (TFA) is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. The presence of both DBCO and amine groups allows for versatile conjugation reactions, making it a valuable tool in various scientific research applications .
Properties
Molecular Formula |
C35H46F3N3O10 |
---|---|
Molecular Weight |
725.7 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H45N3O8.C2HF3O2/c34-13-15-39-17-19-41-21-23-43-25-26-44-24-22-42-20-18-40-16-14-35-32(37)11-12-33(38)36-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)36;3-2(4,5)1(6)7/h1-8H,11-27,34H2,(H,35,37);(H,6,7) |
InChI Key |
VYHJMBBYMQFESP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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